AS1975063: A Novel GPR40 Agonist for Glucose-Dependent Insulin Secretion
AS1975063: A Novel GPR40 Agonist for Glucose-Dependent Insulin Secretion
The following is an in-depth technical guide on AS1975063 , a novel GPR40 agonist developed for the study and potential treatment of Type 2 Diabetes Mellitus (T2DM).
Technical Whitepaper & Experimental Guide [1]
Executive Summary
AS1975063 (also known as AS-1975063 ) is a potent, selective, and orally bioavailable agonist of the G Protein-Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1). Developed by Astellas Pharma, this compound belongs to a class of oxadiazolidinedione derivatives designed to enhance insulin secretion in a glucose-dependent manner.
Unlike sulfonylureas, which can induce hypoglycemia by stimulating insulin release regardless of blood glucose levels, AS1975063 activates the GPR40 signaling pathway to amplify insulin exocytosis only when glucose levels are elevated. This "smart" mechanism positions AS1975063 as a critical tool compound for researching metabolic homeostasis and beta-cell function in Type 2 Diabetes Mellitus (T2DM).
Chemical Identity & Properties
AS1975063 is chemically distinct from earlier GPR40 agonists (e.g., carboxylic acid derivatives like TAK-875) due to its oxadiazolidinedione core, which serves as a bioisostere for the carboxylic acid moiety, potentially improving pharmacokinetic properties and reducing acyl-glucuronide-related toxicity risks.
| Property | Specification |
| Common Name | AS1975063 |
| CAS Registry Number | 955925-61-8 |
| Chemical Name (IUPAC) | Sodium 2-({4-[(2',6'-dimethyl[1,1'-biphenyl]-3-yl)methoxy]phenyl}methyl)-3,5-dioxo-1,2,4-oxadiazolidin-4-ide |
| Molecular Formula | C₂₄H₂₁N₂NaO₄ |
| Molecular Weight | ~424.43 g/mol |
| Target | GPR40 (FFAR1) |
| Solubility | Soluble in DMSO; slightly soluble in aqueous buffers (requires pH adjustment or co-solvents) |
| Appearance | White to off-white powder |
Mechanism of Action (MOA)
The GPR40 Signaling Cascade
GPR40 is predominantly expressed in pancreatic
-
IP3 (Inositol 1,4,5-trisphosphate): Binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing the release of intracellular Ca²⁺.
-
Ca²⁺ Amplification: The rise in cytosolic Ca²⁺ synergizes with the glucose-mediated Ca²⁺ influx (via
channel closure and VDCC opening), facilitating the fusion of insulin granules with the plasma membrane. -
Glucose Dependence: Crucially, GPR40 activation potentiates rather than initiates depolarization. Without the glucose-driven ATP/ADP ratio increase, the GPR40 signal is insufficient to trigger massive insulin release, thereby minimizing hypoglycemia risk.
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by AS1975063 in the pancreatic
Figure 1: Signal transduction of AS1975063 in pancreatic
Preclinical Pharmacology
The efficacy of AS1975063 has been validated in both in vitro and in vivo models, demonstrating a high degree of selectivity and glucose dependence.
In Vitro Efficacy[3]
-
Calcium Flux: In CHO cells stably overexpressing human GPR40, AS1975063 induces a dose-dependent increase in intracellular calcium concentrations (
). -
Insulin Secretion (MIN6 Cells):
In Vivo Efficacy[3][6]
-
Oral Glucose Tolerance Test (OGTT):
-
Chronic Effects: While AS1975063 is primarily a tool for acute studies, related compounds in the series (e.g., AS2034178) have shown that chronic GPR40 activation can improve whole-body insulin sensitivity and reduce HbA1c, suggesting the mechanism is viable for long-term therapy.
Experimental Protocols
The following protocols are designed for researchers validating AS1975063 in their own systems. These are self-validating workflows based on the methods established by Tanaka et al. (2013).
Protocol A: Intracellular Calcium Flux Assay
Objective: To verify GPR40 agonism and determine EC50.
Materials:
-
CHO-K1 cells stably transfected with human GPR40 (hGPR40-CHO).
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2).
-
Assay Buffer: HBSS containing 20 mM HEPES, 0.1% BSA (Fatty acid-free), pH 7.4.
-
AS1975063 stock solution (10 mM in DMSO).
Workflow:
-
Seeding: Plate hGPR40-CHO cells in 96-well black-wall plates at 30,000 cells/well. Incubate overnight.
-
Dye Loading: Wash cells with Assay Buffer. Incubate with Fluo-4 AM (4
M) for 60 minutes at 37°C. -
Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.
-
Stimulation: Inject AS1975063 (diluted in Assay Buffer to final concentrations of 1 nM – 10
M).-
Control: Use Linoleic Acid (endogenous ligand) or TAK-875 as a positive control.
-
Vehicle: 0.1% DMSO.
-
-
Measurement: Monitor fluorescence kinetics for 180 seconds.
-
Analysis: Calculate
. Plot dose-response curve to determine EC50.
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To demonstrate glucose dependence of the agonist.
Materials:
-
MIN6 cells (murine pancreatic
-cell line) or isolated rodent islets. -
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Glucose stock solutions.
Workflow:
-
Starvation: Pre-incubate MIN6 cells in KRBH buffer containing 2.8 mM glucose for 30 minutes to establish basal insulin release.
-
Treatment Groups (Triplicates):
-
Group A (Basal): 2.8 mM Glucose + Vehicle.
-
Group B (Basal + Drug): 2.8 mM Glucose + 10
M AS1975063. -
Group C (Stimulated): 22.4 mM Glucose + Vehicle.
-
Group D (Stimulated + Drug): 22.4 mM Glucose + 10
M AS1975063.
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Collection: Collect supernatant immediately on ice.
-
Quantification: Measure insulin via HTRF or ELISA.
-
Validation Criteria: Group B should not differ significantly from Group A (Safety). Group D should be significantly higher than Group C (Efficacy).
Protocol C: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess in vivo glycemic control.[1]
Workflow:
-
Fasting: Fast male ICR mice (6 weeks old) for 16 hours.
-
Drug Administration: Administer AS1975063 (1, 3, or 10 mg/kg suspended in 0.5% methylcellulose) via oral gavage (t = -30 min).
-
Glucose Challenge: Administer Glucose (2 g/kg) via oral gavage (t = 0 min).
-
Sampling: Collect blood from tail vein at t = 0, 15, 30, 60, and 120 min.
-
Analysis: Measure plasma glucose (glucometer) and plasma insulin (ELISA).
-
Stats: Calculate AUC (Area Under Curve) for glucose and insulin.
Summary of Key Data
The following table summarizes the pharmacological profile of AS1975063 compared to the reference compound TAK-875.
| Feature | AS1975063 | TAK-875 (Fasiglifam) | Implication |
| Chemical Class | Oxadiazolidinedione | Carboxylic Acid | AS1975063 avoids reactive acyl-glucuronide formation. |
| Target Selectivity | High (GPR40) | High (GPR40) | Specificity for |
| Glucose Dependence | Yes | Yes | Low hypoglycemia risk for both.[3] |
| Liver Safety | Improved Profile | Hepatotoxicity (DILI) | Based on structural design to minimize liver accumulation/toxicity observed in TAK-875.[3] |
| Development Status | Preclinical / Tool Compound | Discontinued (Phase III) | AS1975063 serves as a template for safer GPR40 agonists (e.g., AS2034178). |
References
-
Tanaka, H., Yoshida, S., Oshima, H., Minoura, H., Negoro, K., Yamazaki, T., ...[5][6] & Shibasaki, M. (2013).[5][6][7] Chronic treatment with novel GPR40 agonists improve whole-body glucose metabolism based on the glucose-dependent insulin secretion.[3][8][5][6][7][9] Journal of Pharmacology and Experimental Therapeutics, 346(3), 443-452.[3][5][6][9]
-
Tsujihata, Y., Ito, R., Suzuki, M., Harada, A., Negoro, N., ... & Takeuchi, K. (2011). TAK-875, a potent and selective G protein-coupled receptor 40 agonist, improves postprandial hyperglycemia in rats with impaired glucose tolerance. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237.
-
Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[3][8] Diabetes Care, 36(Supplement 2), S189-S192.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 4. auctoresonline.com [auctoresonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chronic treatment with novel GPR40 agonists improve whole-body glucose metabolism based on the glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risk Factors Contributing to Type 2 Diabetes and Recent Advances in the Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
